molecular formula C10H11NO2 B1415024 (5-Methoxy-1-benzofuran-2-yl)methanamine CAS No. 165735-67-1

(5-Methoxy-1-benzofuran-2-yl)methanamine

Cat. No. B1415024
M. Wt: 177.2 g/mol
InChI Key: JOEROPVGOLHWBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years due to their biological activities. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Scientific Research Applications

Benzofuran Derivatives in Antimicrobial Agents

Benzofuran and its derivatives, including (5-Methoxy-1-benzofuran-2-yl)methanamine, have gained attention in the development of antimicrobial agents. The unique structural features and broad biological activities of benzofuran make it a privileged structure in drug discovery, particularly in the search for efficient antimicrobial candidates. Benzofuran derivatives have shown potential in treating skin diseases like cancer or psoriasis and are emerging as a pharmacophore for designing antimicrobial agents active against different clinically approved targets (Hiremathad et al., 2015).

Benzofuran in Bioactive Compounds

Benzofuran compounds are widely present in nature and have demonstrated significant biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. The recent discovery of novel benzofuran compounds with anti-hepatitis C virus activity underscores their therapeutic potential. Innovative methods for constructing benzofuran rings have led to the development of complex benzofuran derivatives, highlighting the substance's importance in pharmaceutical research (Miao et al., 2019).

Benzofuran Inhibitors in Disease Treatment

Benzofuran is a core unit in many bioactive heterocycles with a broad range of biological activity, including anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory properties. Benzofuran derivatives have shown significant potential in pharmaceuticals, agriculture, and polymers. The recent developments in benzofuran compounds as pronounced inhibitors against various diseases, viruses, fungus, microbes, and enzymes underscore their therapeutic significance (Dawood, 2019).

Benzofuran Derivatives in Pharmacology

The pharmacological significance of benzofuran derivatives is evident from their wide range of biological activities. These derivatives have been recognized for their roles in various disease conditions, leading to the discovery of several lead molecules. The rapid development of benzofuran derivatives in treating diverse diseases highlights their importance in medicinal chemistry research (Khanam & Shamsuzzaman, 2015).

Future Directions

The future directions for the study of “(5-Methoxy-1-benzofuran-2-yl)methanamine” and related compounds are likely to focus on their potential applications in medicine due to their wide range of biological activities .

properties

IUPAC Name

(5-methoxy-1-benzofuran-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-12-8-2-3-10-7(4-8)5-9(6-11)13-10/h2-5H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEROPVGOLHWBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methoxy-1-benzofuran-2-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Methoxy-1-benzofuran-2-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(5-Methoxy-1-benzofuran-2-yl)methanamine
Reactant of Route 3
(5-Methoxy-1-benzofuran-2-yl)methanamine
Reactant of Route 4
Reactant of Route 4
(5-Methoxy-1-benzofuran-2-yl)methanamine
Reactant of Route 5
(5-Methoxy-1-benzofuran-2-yl)methanamine
Reactant of Route 6
Reactant of Route 6
(5-Methoxy-1-benzofuran-2-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.